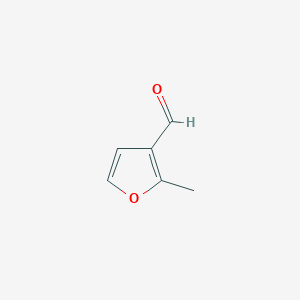![molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4](/img/structure/B1316460.png)
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Übersicht
Beschreibung
Regioselective Synthesis and Characterization
The regioselective synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] has been successfully achieved, resulting in compounds such as C31H29Cl2N3O3 (4a) and C32H31Cl2N3O3 (4b). These compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing their crystallization in the triclinic space group with intermolecular hydrogen bonding .
Molecular Structure and Optimization
The molecular structures of the synthesized compounds were further analyzed using molecular mechanics force field (MM+) and semi-empirical methods (AM1 or PM3), which provided optimized geometrical parameters in good agreement with X-ray studies. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) were calculated, indicating the electrophilic and nucleophilic sites and suggesting high stability and chemical hardness due to the large energy gap between HOMO and LUMO orbitals .
Synthesis of Methyl-Substituted Spiropiperidines
Methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) were synthesized through intramolecular cyclization, and the structures of the individual isomers were established .
Synthesis of Tetracyclic Spiropiperidines as Psychotropic Agents
A series of 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] were synthesized as potential psychotropic agents using an intramolecular fluorine displacement reaction. Some derivatives, such as 2-arylspiro[3H-indole-3,4′-piperidine], were obtained and their structures were elucidated based on chemical and spectral evidence .
Anti-Tumor and Anti-Inflammatory Properties
Compounds with potential anti-tumor properties, such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, were synthesized and showed promising activity against certain human tumor cell lines. Additionally, these compounds exhibited considerable anti-inflammatory properties in vivo .
Synthesis of Spiroindole-Pyrrolidine Derivatives
Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized by reacting 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, leading to various substituted spiroindole-pyrrolidines .
Synthetic Routes to Spiroindole-Piperidinones
A convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones was developed, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. The transformation of the protected spiro compounds to the corresponding dihydroindoles was also discussed .
Potential Antidepressant Activity
The synthesis and evaluation of 1-arylspiro[indoline-3,4'-piperidine]s revealed potential antidepressant activity, with certain analogues showing marked activity in various in vivo tests, suggesting an atypical profile compared to tricyclic antidepressants .
One-Step Synthesis of Dihydropyrazolopyrans
A one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans was achieved through a three-component condensation, with the electrochemical reactions offering milder conditions and higher yields .
Wissenschaftliche Forschungsanwendungen
Strategies for Synthesizing Spiropiperidines
Spiropiperidines are increasingly popular in drug discovery programs due to their three-dimensional chemical space exploration potential. Griggs, Tape, and Clarke (2018) reviewed the methodologies for constructing 2-, 3-, and 4-spiropiperidines, highlighting synthetic strategies that either form the spiro-ring on a preformed piperidine ring or the piperidine ring on a preformed carbo- or heterocyclic ring. The synthesis of 3- and 4-spiropiperidines is mainly for drug discovery, whereas 2-spiropiperidines are synthesized en route to natural products. The review emphasizes the need for general procedures to enhance the synthesis of 2-spiropiperidines in drug discovery due to their limited general procedures for synthesis (Griggs, Tape, & Clarke, 2018).
Indole Synthesis Techniques
Indole alkaloids have long inspired organic synthesis chemists due to their complex structures and pharmacological activities. Taber and Tirunahari (2011) provided a comprehensive framework for classifying all indole syntheses. They categorized indole synthesis strategies based on the last bond formed in the five-membered indole ring, distinguishing between methods based on the functionalization of aromatic carbon and the construction of the benzene or pyrrole rings. This classification helps in understanding the diverse methodologies for indole synthesis, facilitating the identification of historical and current strategies for constructing indole nuclei (Taber & Tirunahari, 2011).
Piperidine Alkaloids' Medicinal Significance
Piperidine alkaloids, derived from plants like Pinus, hold considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids, underscoring their therapeutic applications. These alkaloids are sourced from various parts of plants, including needles, and exhibit diverse pharmacological activities. The review discusses the structural diversity of piperidine molecules and their therapeutic profiles, suggesting the potential for these compounds in drug discovery and development (Singh et al., 2021).
Eigenschaften
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZJRBPYOYUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510212 | |
| Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] | |
CAS RN |
69584-91-4 | |
| Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


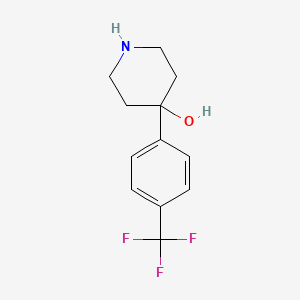
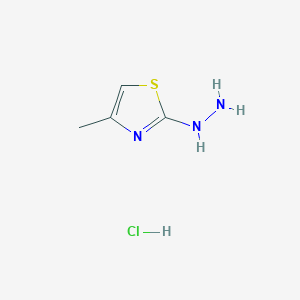
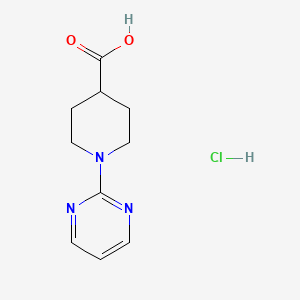
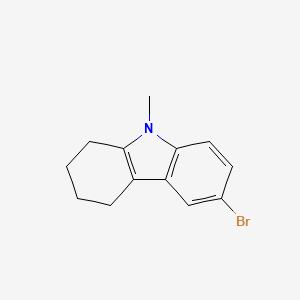
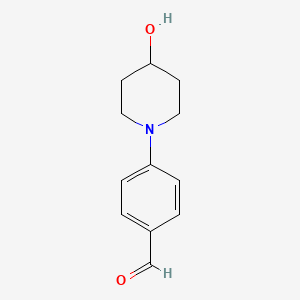
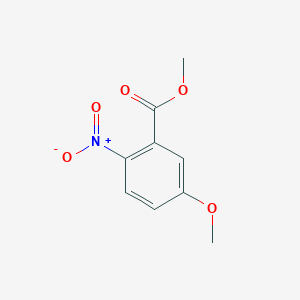
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


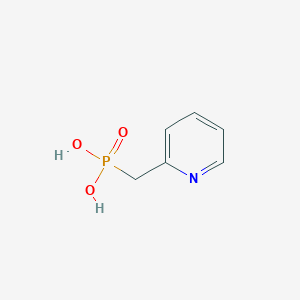
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
